molecular formula C15H25ClN2O B5016963 N~1~-1-adamantyl-N~2~-allylglycinamide hydrochloride

N~1~-1-adamantyl-N~2~-allylglycinamide hydrochloride

Cat. No. B5016963
M. Wt: 284.82 g/mol
InChI Key: MWTIMBLBGSIYGA-UHFFFAOYSA-N
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Description

“N~1~-1-adamantyl-N~2~-allylglycinamide hydrochloride” is a compound that contains an adamantyl group and an allylglycinamide group. Adamantyl is a bulky, three-dimensional structure derived from adamantane, a type of diamondoid . Allylglycinamide is a molecule that contains an allyl group (a three-carbon chain with a carbon-carbon double bond) and a glycinamide group (derived from glycine, the simplest amino acid) .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve the adamantyl group, the allylglycinamide group, and a hydrochloride group. The exact structure would depend on how these groups are connected .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted. Adamantane derivatives are known to undergo a wide range of radical-based functionalization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Adamantane derivatives generally have unique physical and chemical properties due to their three-dimensional structure .

Safety and Hazards

The safety and hazards of “N~1~-1-adamantyl-N~2~-allylglycinamide hydrochloride” would depend on its exact structure and properties. Hydrochloric acid, a related compound, is known to be corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on “N~1~-1-adamantyl-N~2~-allylglycinamide hydrochloride” would likely involve further exploration of its synthesis, properties, and potential applications. Adamantane derivatives have diverse applications in fields such as medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-2-3-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15;/h2,11-13,16H,1,3-10H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTIMBLBGSIYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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